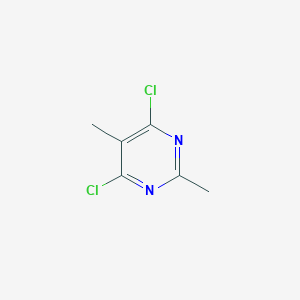

4,6-Dichloro-2,5-dimethylpyrimidine

説明

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically and industrially significant molecules. The ubiquity of the pyrimidine core in natural products and synthetic compounds underscores its importance in contemporary chemical research.

The most profound significance of pyrimidines lies in their central role in the chemistry of life itself. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This fundamental role in genetics and biological information transfer has made pyrimidine analogs a fertile ground for the development of therapeutic agents that can interact with these vital cellular processes.

Beyond their role in nucleic acids, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. They are integral to the structure of numerous vitamins, such as thiamine (B1217682) (Vitamin B1), and are found in a wide range of synthetic drugs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, antiviral, antifungal, anticancer, anti-inflammatory, and cardiovascular activities. The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for the fine-tuning of molecular properties and biological targets.

In the realm of agrochemicals, pyrimidine derivatives have also made a significant impact. Their use as herbicides and fungicides is well-established, with compounds designed to selectively interfere with biological pathways in weeds and pathogenic fungi, thereby protecting crops and ensuring food security. The economic importance of these applications continues to drive research into new and more effective pyrimidine-based agrochemicals.

Strategic Importance of 4,6-Dichloro-2,5-dimethylpyrimidine as a Core Synthetic Intermediate

Within the vast family of pyrimidine derivatives, this compound emerges as a compound of significant strategic importance, primarily functioning as a versatile and reactive intermediate in organic synthesis. Its value lies in the presence of two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which can be readily displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for the construction of more complex molecules with desired chemical and biological properties.

The methyl groups at the 2 and 5 positions also play a role in modulating the reactivity and solubility of the molecule and its downstream products. The dichloro substitution pattern makes this compound an ideal starting material for the synthesis of a wide range of substituted pyrimidines. For instance, it is a precursor for the synthesis of various 4,6-disubstituted-2,5-dimethylpyrimidines through nucleophilic aromatic substitution reactions. These reactions can be performed sequentially, allowing for the introduction of two different substituents, further expanding the molecular diversity that can be achieved from this single intermediate.

The industrial and economic importance of dichloropyrimidines is highlighted by their use in the production of agricultural and medicinal compounds. For example, the related compound 4,6-dichloropyrimidine (B16783) is a key intermediate in the synthesis of the broad-spectrum fungicide Azoxystrobin. sigmaaldrich.com This underscores the potential of the this compound scaffold in the development of new agrochemicals.

Furthermore, research has demonstrated the utility of this compound and its analogs in the synthesis of compounds with potential therapeutic applications. For instance, reactions with various amines can lead to the formation of aminopyrimidines, a class of compounds known for their diverse biological activities. Studies have shown that derivatives of 4,6-dimethylpyrimidine (B31164) can exhibit plant growth-stimulating activity, indicating potential applications in agriculture beyond crop protection. researchgate.net

The synthesis of this compound itself is of industrial interest, with various methods being developed to improve yield and reduce environmental impact. One patented method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine (B75791) with a chlorinating agent like triphosgene, which is presented as a safer alternative to reagents like phosphorus oxychloride. chemicalbook.com

While a specific blockbuster drug or agrochemical directly synthesized from this compound is not prominently highlighted in publicly available literature, its role as a key building block is evident from the numerous studies and patents focusing on its synthesis and reactions. The strategic importance of this compound lies in its ability to serve as a versatile platform for the generation of libraries of novel pyrimidine derivatives for screening in drug discovery and agrochemical research programs.

Detailed Research Findings

The following table summarizes a selection of research findings related to the synthesis and reactions of this compound and its close analogs, illustrating its utility as a synthetic intermediate.

| Starting Material(s) | Reagents and Conditions | Product(s) | Research Focus |

| 4,6-dihydroxy-2-methylpyrimidine | N,N-diethylaniline, dichloroethane, triphosgene | 4,6-dichloro-2-methylpyrimidine | Development of a safer and more environmentally friendly synthesis method for industrial production. chemicalbook.com |

| 4,6-dihydroxypyrimidine | Phosphorus oxychloride, hindered amine | 4,6-dichloropyrimidine | Process development for the preparation of a key agrochemical intermediate. sigmaaldrich.com |

| 4,6-dimethylpyrimidine-2-thiol hydrochloride | Various electrophiles | S-substituted 4,6-dimethylpyrimidine derivatives | Synthesis of novel compounds with potential plant growth-stimulating activity. researchgate.netresearchgate.net |

Spectroscopic Data for this compound

| Predicted Spectroscopic Data | |

| ¹H NMR | The spectrum would be expected to show two singlets in the aliphatic region, corresponding to the two non-equivalent methyl groups at the C2 and C5 positions. |

| ¹³C NMR | The spectrum would be expected to show signals for the two methyl carbons, and four distinct signals for the pyrimidine ring carbons, with the carbons attached to the chlorine atoms (C4 and C6) shifted downfield. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVKGWQEEXPBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285006 | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-33-2 | |

| Record name | 1780-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloro 2,5 Dimethylpyrimidine and Analogous Dichloropyrimidines

Classical Chlorination Approaches for Pyrimidine-2-ols and Pyrimidine-4,6-diols

The conversion of hydroxylated pyrimidines, such as pyrimidine-2-ols and pyrimidine-4,6-diols, to their chlorinated counterparts is a fundamental and widely practiced transformation. This approach relies on potent chlorinating agents to replace the hydroxyl groups with chlorine atoms, a critical step in the synthesis of many valuable pyrimidine (B1678525) derivatives.

Utilization of Phosphorus Oxychloride and Other Chlorinating Agents

Phosphorus oxychloride (POCl3) is the most common and historically significant reagent for the chlorination of hydroxypyrimidines. nih.govresearchgate.net This reaction, known for over a century, typically involves heating the hydroxy-containing substrate in an excess of POCl3, often to reflux. nih.govresearchgate.net The function of phosphorus oxychloride is to convert the hydroxy substituents of the pyrimidine starting material into chloro substituents. google.com For laboratory-scale synthesis, this method is straightforward, but for larger-scale preparations, the excess POCl3 can pose environmental challenges. researchgate.net

Alternative chlorinating agents and protocols have also been developed. Phosgene (B1210022), for instance, can be used in the presence of a suitable acid scavenger to prepare 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine. google.com Another approach involves the use of thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) for the chlorination of uracil (B121893) to produce 2,4-dichloropyrimidine. chemicalbook.com

A solvent-free procedure has been developed using equimolar amounts of POCl3 and the hydroxyl-containing substrate. This method involves heating the mixture in a sealed reactor at high temperatures with one equivalent of pyridine (B92270) as a base, offering a more environmentally friendly alternative for large-scale preparations. nih.gov

Cyclization and Condensation Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a fundamental aspect of synthesizing dichloropyrimidines. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

A common strategy involves the reaction of a β-dicarbonyl compound with an N-C-N fragment such as urea (B33335), thiourea, or guanidine. mdpi.com For instance, the pyrimidine ring can be formed from acetylacetone (B45752) and urea through a [3+3] cycloaddition. mdpi.com Another well-established method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, can be employed to form cyclic β-keto esters, which are valuable precursors for pyrimidine synthesis. libretexts.org This reaction is particularly effective for creating five- and six-membered rings. libretexts.org

More recent developments include copper-catalyzed cyclization of ketones with nitriles under basic conditions, offering a broad substrate scope and tolerance for various functional groups. organic-chemistry.org Iridium-catalyzed multicomponent synthesis from amidines and alcohols also provides a sustainable route to pyrimidines. organic-chemistry.org

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced protocols often offer advantages such as reduced reaction times, higher yields, and improved safety profiles compared to traditional batch chemistry.

Continuous-Flow Microfluidic Reactor Synthesis

Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful tool for organic synthesis. researchgate.net This technology offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and ease of scalability. researchgate.net

Flow chemistry has been successfully applied to the synthesis of various pyrimidine derivatives. For example, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been achieved in continuous-flow microreactors, avoiding the need to isolate and purify intermediates. researchgate.net This method also reduces the use of solvents like DMSO and operates under mild conditions. researchgate.net The synthesis of anticancer drugs, some of which contain a pyrimidine core, has also been streamlined using telescoped continuous-flow processes. nih.gov

Microwave-Assisted Organic Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. eurekaselect.comnih.gov By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. eurekaselect.com

MAOS has been widely applied to the synthesis of pyrimidine derivatives. eurekaselect.comresearchgate.net For example, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved in just 5 minutes using microwave irradiation. researchgate.net Similarly, di- or trisubstituted pyrimidine libraries can be prepared in good yields by the microwave irradiation of an alkynone with an amidine or guanidine. researchgate.net This rapid and efficient method often eliminates the need for chromatographic purification, making it suitable for combinatorial chemistry. researchgate.net

| Synthetic Method | Key Features | Example Application | Reference |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and control. | Two-step tandem synthesis of sugar-containing pyrimidines. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Synthesis of thiazolo[5,4-d]pyrimidines and substituted pyrimidine libraries. | researchgate.neteurekaselect.comresearchgate.net |

Green Chemistry Principles in Pyrimidine Derivative Synthesis

Traditional methods for the synthesis of pyrimidine derivatives often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental concerns. researchgate.netwikipedia.orgijpcbs.com The adoption of green chemistry principles aims to mitigate these issues by designing chemical processes that are more environmentally benign, economically viable, and sustainable. researchgate.netwikipedia.orgijpcbs.com Key green chemistry approaches applicable to the synthesis of dichloropyrimidines like 4,6-dichloro-2,5-dimethylpyrimidine include the use of greener solvents, alternative energy sources, and catalytic methods.

Several green synthetic techniques have been developed for pyrimidine derivatives, including microwave-assisted synthesis, ultrasound-assisted synthesis, visible light irradiation, solvent-free reactions, and the use of green catalysts. wikipedia.orgijpcbs.com These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net For instance, microwave irradiation has been successfully employed to accelerate various organic reactions, including the synthesis of pyrimidine derivatives, often resulting in improved yields and reduced side product formation. nih.govmdpi.comnih.govnih.govfoliamedica.bgsemanticscholar.org The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. nih.gov

Solvent selection is another critical aspect of green chemistry. The replacement of hazardous solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key strategy. researchgate.net Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. google.com

Optimization of Reaction Parameters and Yield Enhancement

The yield of this compound and its analogs is highly dependent on the careful optimization of various reaction parameters. These include the choice of chlorinating agent, solvent, catalyst, reaction temperature, and reaction time.

A common route to dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidines. chemicalbook.comgoogle.comwipo.intgoogle.comgoogle.comgoogle.comgoogle.com A widely used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comnih.govasianpubs.orgdeepdyve.comgoogle.com The efficiency of this reaction can be significantly influenced by the presence of a base or a catalyst. For example, the use of tertiary amines like N,N-dimethylaniline or pyridine can improve the yield and facilitate the reaction under milder conditions. nih.govdeepdyve.com However, the use of excess POCl₃, which is a hazardous reagent, is a significant drawback from a green chemistry perspective. researchgate.net

Recent studies have focused on developing more sustainable chlorination protocols. For instance, the use of thionyl chloride in the absence of an additional organic solvent, where thionyl chloride itself acts as both the chlorinating agent and the solvent, has been reported to give high yields of 4,6-dichloropyrimidine. google.com Another approach involves the use of solid phosgene as a chlorinating agent, which can be easier to handle than gaseous phosgene. google.com

The optimization of reaction conditions for the synthesis of dichloropyrimidines often involves a systematic study of various parameters to maximize the yield and purity of the product. For instance, in the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, parameters such as the molar ratio of reactants and catalyst, reaction temperature, and time are crucial for achieving high yields. google.comwipo.int

Microwave-assisted synthesis has also been shown to be a powerful tool for optimizing reaction conditions and enhancing yields in pyrimidine synthesis. nih.govnih.govfoliamedica.bgsemanticscholar.org The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov For example, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been achieved with short reaction times and low catalyst loading. asianpubs.org

The following tables provide a summary of research findings on the synthesis of dichloropyrimidines, highlighting the reaction conditions and yields.

Table 1: Synthesis of 4,6-Dichloropyrimidine via Chlorination of 4,6-Dihydroxypyrimidine

| Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ | N,N-dimethylaniline | - | Reflux | 8 | - | google.com |

| Thionyl Chloride | N,N-dimethylaniline | - | - | - | 92.8-95.6 | google.com |

| POCl₃ | Triethylamine | Dichloroethane | - | 2 | >90 | wipo.int |

| Phosgene | Pyridine | Chloroform | 50 | 3 | 78 | google.com |

| POCl₃ | Pyridine | - | 140 | 2 | 85-90 | nih.gov |

Table 2: Synthesis of Substituted 2-Amino-4,6-dichloropyrimidines

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent | - | High | nih.gov |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | POCl₃, N-ethyl-N-methyl piperidinium (B107235) chloride | 105°C, 24h | 65 | epo.org |

| 2-Amino-4,6-dichloropyrimidine | Substituted amine, Triethylamine | Microwave, 120-140°C, 15-30 min | 54 | nih.gov |

Chemical Reactivity and Synthetic Transformations of 4,6 Dichloro 2,5 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr reaction is a fundamental transformation for the functionalization of electron-deficient aromatic rings like pyrimidines. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Anilines)

While numerous studies detail the reaction of various dichloropyrimidines with amines and anilines to produce a diverse array of aminopyrimidines, specific examples involving 4,6-dichloro-2,5-dimethylpyrimidine are not readily found in the surveyed literature. It is anticipated that reactions with primary and secondary amines would lead to the substitution of one or both chlorine atoms.

Reactions with Oxygen-Containing Nucleophiles (Phenols, Alcohols)

Similarly, the reactions of this compound with oxygen-based nucleophiles such as phenols and alcohols have not been specifically documented. Such reactions would be expected to yield the corresponding aryloxy- or alkoxy-substituted pyrimidines, which are valuable intermediates in various synthetic endeavors.

Reactions with Sulfur-Containing Nucleophiles (Thiols)

The reaction of dichloropyrimidines with sulfur nucleophiles like thiols is a common method for the synthesis of thiopyrimidine derivatives. However, no specific data could be located for the reaction of this compound with thiols.

Regioselectivity and Chemoselectivity in SNAr Reactions

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, in the case of this compound, the electronic influence of the C2-methyl and C5-methyl groups could potentially lead to subtle differences in the reactivity of the C4 and C6 positions, although this has not been experimentally verified in the available literature. The selective mono- or di-substitution would depend on the reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, C-O, and C-S bonds. Dichloropyrimidines are excellent substrates for these reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Coupling Reactions

While there is a wealth of information on palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination of various dichloropyrimidines, specific studies employing this compound as the substrate are absent from the reviewed scientific databases. The successful application of these methods would pave the way for the synthesis of a vast array of novel 2,5-dimethylpyrimidine (B1581758) derivatives with potential applications in drug discovery and materials science.

Derivatization Strategies and Heterocycle Annulation

Derivatization of this compound primarily involves the substitution of its chloro groups, which allows for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

The synthesis of fused pyrimidine (B1678525) systems, such as pyrimido[4,5-d]pyrimidines, often involves the cyclization of appropriately substituted pyrimidine precursors. While direct annulation from this compound is not extensively documented in readily available literature, the derivatization of this compound into amino-substituted pyrimidines provides a viable pathway towards such fused systems. For instance, the reaction of this compound with anilines yields 4-anilino-6-chloro-2,5-dimethylpyrimidine derivatives. googleapis.com These types of amino-chloropyrimidines are known intermediates that can undergo further reactions, such as intramolecular cyclization or condensation with other reagents, to form fused heterocyclic systems. However, specific examples detailing the conversion of this compound into pyrimido[4,5-d]pyrimidines are not prevalent in the reviewed scientific literature.

The introduction of sulfur-containing functional groups onto the pyrimidine core can lead to compounds with interesting chemical and biological properties. This is typically achieved through the reaction of a chloropyrimidine with a thiol or a thiolate anion. In the case of this compound, the chlorine atoms at the 4- and 6-positions are potential sites for nucleophilic attack by sulfur-based nucleophiles. However, specific studies detailing the synthesis of S-substituted derivatives directly from this compound are not widely reported in the surveyed scientific literature.

The chlorine atoms of this compound are reactive sites for various functional group manipulations, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Research has demonstrated the C-O bond formation via the reaction of this compound with phenols. In a microfluidic reactor setup, it reacts with 4-methoxy-2-methylphenol (B1314071) in the presence of sodium hydroxide (B78521) in a tetrahydrofuran-water mixture to produce the monosubstituted product in high yield. google.comgoogleapis.com This method provides a regioselective synthesis, forming only the mono-isomer. googleapis.com The reaction conditions for this transformation are summarized in the table below.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-2-methylphenol | NaOH, THF/H₂O, 110°C, 4 bar, microreactor | 4-(4-Methoxy-2-methylphenoxy)-6-chloro-2,5-dimethylpyrimidine | 87% | google.comgoogleapis.com |

| 4-Chloro-2-methylphenol | Optimized microreactor conditions | 4-(4-Chloro-2-methylphenoxy)-6-chloro-2,5-dimethylpyrimidine | High | googleapis.com |

| 2-Chloro-6-methylphenol | 4-(2-Chloro-6-methylphenoxy)-6-chloro-2,5-dimethylpyrimidine | |||

| 2,4,6-Trimethylphenol | 4-Chloro-2,5-dimethyl-6-(2,4,6-trimethylphenoxy)pyrimidine | |||

| Sodium 2,2,2-trifluoroethoxide | 4-Chloro-2,5-dimethyl-6-(2,2,2-trifluoroethoxy)pyrimidine |

Similarly, the chlorine atoms can be displaced by amines. The reaction with p-anisidine (B42471) or p-chloroaniline in the presence of hydrochloric acid leads to the corresponding 4-anilino-6-chloropyrimidine derivatives. googleapis.com

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| p-Anisidine | Glacial acetic acid, 10N HCl, 40-45°C | 4-Chloro-6-(4-methoxyanilino)-2,5-dimethylpyrimidine | googleapis.com |

| p-Chloroaniline | Water, acetone, 10N HCl, reflux | 4-Chloro-6-(4-chloroanilino)-2,5-dimethylpyrimidine | googleapis.com |

Hydrolysis of one of the chloro groups is another documented transformation. Treatment of this compound with sulfuric acid in water or with hydrochloric acid results in the formation of 4-chloro-6-hydroxy-2,5-dimethylpyrimidine. googleapis.com

Furthermore, a more complex functional group manipulation involves bromination. The reaction of this compound with bromine (Br₂) leads to the substitution of the chlorine at the 4-position and the bromination of the methyl group at the 5-position, yielding 4-bromo-5-bromomethyl-6-chloro-2-methylpyrimidine. googleapis.com This reaction highlights the possibility of activating the methyl groups for further transformations.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dichloro 2,5 Dimethylpyrimidine and Its Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For 4,6-dichloro-2,5-dimethylpyrimidine, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two methyl groups. The chemical environment of the methyl protons at the C2 and C5 positions would be distinct, leading to two separate singlets. The methyl group at the C2 position is flanked by two nitrogen atoms in the pyrimidine (B1678525) ring, which would likely deshield the protons, causing them to resonate at a lower field compared to the methyl group at the C5 position. The latter is adjacent to a carbon and a chlorine atom, influencing its chemical shift differently.

The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals for each of the six carbon atoms in the pyrimidine ring and the two methyl groups. The carbon atoms attached to the electronegative chlorine and nitrogen atoms (C2, C4, and C6) are expected to be significantly deshielded and thus appear at a lower field. The chemical shifts of the methyl carbons would also be characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.5 - 2.8 | 20 - 25 |

| C5-CH₃ | 2.3 - 2.6 | 15 - 20 |

| C2 | - | 160 - 165 |

| C4 | - | 160 - 165 |

| C5 | - | 130 - 135 |

| C6 | - | 155 - 160 |

Note: The chemical shift values are estimates based on the analysis of related pyrimidine structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. Although a specific experimental FTIR spectrum for this compound is not documented in available literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations are typically observed in the 850-550 cm⁻¹ region, and the presence of two chlorine atoms at positions 4 and 6 would likely result in strong absorptions in this range. The C-H stretching vibrations of the methyl groups will be prominent in the 3000-2850 cm⁻¹ region, with corresponding bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Methyl) | 2950 - 3000 | Medium |

| C=N Stretch (Ring) | 1550 - 1600 | Strong |

| C=C Stretch (Ring) | 1450 - 1500 | Medium-Strong |

| C-H Bend (Methyl) | 1375 - 1450 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: These are predicted values based on the functional groups present in the molecule and data from analogous compounds. Experimental verification is required for confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. While no specific experimental mass spectrum for this compound has been reported, predicted data is available from sources such as PubChem. nih.gov

The molecular ion peak ([M]⁺) for this compound (C₆H₆Cl₂N₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 177.03 g/mol ). chemicalbook.com Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization would likely involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the pyrimidine ring, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 176.99808 |

| [M+Na]⁺ | 198.98002 |

| [M-H]⁻ | 174.98352 |

| [M]⁺ | 175.99025 |

Source: Predicted data from PubChem. nih.gov The m/z values represent the mass-to-charge ratio of the respective ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov There are currently no published X-ray crystal structures for this compound. However, the crystal structure of a closely related compound, 4,6-dichloro-5-methylpyrimidine (B15144), has been reported. nih.gov

The study of 4,6-dichloro-5-methylpyrimidine revealed a planar pyrimidine ring. nih.gov It is highly probable that this compound would also adopt a planar conformation in the solid state due to the aromaticity of the pyrimidine ring. The bond lengths and angles would be influenced by the electronic effects of the chloro and methyl substituents. The presence of nitrogen atoms in the pyrimidine ring could facilitate intermolecular interactions, such as hydrogen bonding in the presence of suitable donors, or other non-covalent interactions that would dictate the crystal packing. Without experimental data, any discussion of the specific crystal packing and unit cell parameters for this compound remains speculative.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for this compound are not detailed in the literature, general methods for the analysis of pyrimidine derivatives can be applied.

For HPLC analysis, a reversed-phase column (such as C18) would likely be suitable, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation would be based on the polarity of the compound. Detection could be achieved using a UV detector, as the pyrimidine ring is a chromophore.

Gas chromatography could also be employed for the analysis of this volatile compound. A non-polar or medium-polarity capillary column would be appropriate, with temperature programming to ensure good separation and peak shape. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. The choice of the specific column, mobile phase or temperature program, and detector would require empirical optimization for the best resolution and sensitivity.

Table 4: General Chromatographic Conditions for the Analysis of Dichloropyrimidine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis |

| GC | Non-polar or medium-polarity capillary column | Helium or Nitrogen | FID or MS |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 2,5 Dimethylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations can provide valuable information about the geometry, electronic distribution, and reactivity of 4,6-dichloro-2,5-dimethylpyrimidine.

Vibrational analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be used to complement experimental data, aiding in the structural identification and characterization of the compound. For this compound, a DFT-based vibrational analysis would involve optimizing the molecular geometry to a minimum energy state and then calculating the frequencies of the normal modes of vibration.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| C-H stretch (methyl) | -CH₃ | 2950-3050 |

| C=N stretch (pyrimidine ring) | Pyrimidine (B1678525) | 1550-1650 |

| C-C stretch (pyrimidine ring) | Pyrimidine | 1400-1500 |

| C-Cl stretch | -Cl | 600-800 |

This table is for illustrative purposes only. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups.

Fukui functions are used in DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the atoms most likely to participate in a chemical reaction.

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in supramolecular chemistry and drug-receptor binding. An analysis of non-covalent interactions within the crystal lattice or in complex with a biological target can provide insights into the stability and binding modes of this compound. For instance, the chlorine atoms on the pyrimidine ring could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

While no specific molecular docking studies involving this compound have been published, its structural similarity to other pyrimidine-based kinase inhibitors suggests that it could be docked into the ATP-binding site of various kinases. Such studies would provide insights into the potential protein targets of this compound and the key interactions driving its binding affinity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment over time. For this compound, MD simulations could be used to explore its conformational landscape and to study its behavior in different solvents or in complex with a biological macromolecule.

In Silico Pharmacokinetic (ADME) and Toxicity (Tox) Profiling of Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (Tox) profiling are computational methods used to predict the pharmacokinetic and toxicological properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid potential liabilities.

While a specific ADME/Tox profile for this compound is not available, we can hypothesize some of its properties based on its structure. For example, the presence of chlorine atoms may influence its metabolic stability and potential for toxicity. Various online tools and software can be used to generate a more detailed, albeit predictive, ADME/Tox profile.

Hypothetical ADME/Tox Profile for this compound

| Property | Predicted Value | Implication |

| LogP | 2.5 - 3.5 | Moderate lipophilicity, likely good absorption |

| Aqueous Solubility | Low | May require formulation strategies for delivery |

| CYP450 Inhibition | Possible | Potential for drug-drug interactions |

| hERG Inhibition | Possible | Potential for cardiotoxicity |

| Mutagenicity (Ames) | Unlikely | Low potential for genotoxicity |

This table is for illustrative purposes only and is based on general structural features. Actual values would require specific in silico predictions.

Applications in Advanced Materials Science Research

Development of Specialty Polymers and Resins

The bifunctional nature of 4,6-dichloro-2,5-dimethylpyrimidine, with its two chlorine atoms, makes it a prime candidate for polycondensation reactions. These reactions involve the substitution of the chlorine atoms by nucleophiles, leading to the formation of long-chain polymers. The pyrimidine (B1678525) ring, when incorporated into a polymer backbone, can impart unique properties such as thermal stability, specific optical characteristics, and a defined geometric structure.

Research into polymers containing pyrimidine units suggests that these materials can exhibit high thermal stability and interesting photophysical properties. For instance, studies on poly(p-phenylene)s containing pyrimidine units have shown that the incorporation of the pyrimidine ring can enhance the electron-accepting properties of the polymer, making them suitable for applications in organic electronics.

While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the general reactivity of dichloropyrimidines in nucleophilic aromatic substitution reactions provides a solid basis for its potential use. mdpi.comacs.org By reacting with various dinucleophiles, such as bisphenols, diamines, or dithiols, a range of specialty polymers could theoretically be synthesized.

Table 1: Potential Polymer Architectures from this compound (Note: This table is illustrative of potential polymers and is based on the known reactivity of dichloropyrimidines. Specific synthesis and characterization of these polymers from this compound are not widely reported.)

| Dinucleophile Reactant | Resulting Polymer Class | Potential Properties |

| Bisphenol A | Poly(ether pyrimidine) | High thermal stability, good mechanical strength |

| Hexamethylenediamine | Poly(amino pyrimidine) | Potential for hydrogen bonding, leading to ordered structures |

| 1,4-Benzenedithiol | Poly(thioether pyrimidine) | Enhanced refractive index, potential for electronic applications |

Integration into Materials with Enhanced Durability and Chemical Resistance

The inherent stability of the aromatic pyrimidine ring suggests that its incorporation into polymer matrices could significantly enhance the durability and chemical resistance of the resulting materials. acs.org Polymers are susceptible to degradation upon exposure to harsh chemicals, UV radiation, and high temperatures. The electron-deficient nature of the pyrimidine ring can help to stabilize the polymer backbone against oxidative and chemical attacks.

The introduction of the 2,5-dimethylpyrimidine (B1581758) moiety could create polymers with a higher glass transition temperature (Tg), leading to better dimensional stability at elevated temperatures. Furthermore, the dense, heterocyclic structure could reduce the permeability of the material to solvents and corrosive agents.

While specific studies on materials incorporating this compound for enhanced durability are scarce, the principles of polymer chemistry suggest that it could serve as a valuable building block. For example, its use as a cross-linking agent could create a more rigid and chemically inert three-dimensional network in thermosetting resins.

Table 2: Factors Influencing Material Durability with Pyrimidine Integration (Note: This table outlines general principles. Data specific to materials derived from this compound is not readily available.)

| Property | Influence of Pyrimidine Moiety | Potential Enhancement |

| Thermal Stability | The aromatic and heterocyclic nature of the pyrimidine ring contributes to high bond dissociation energies. | Increased decomposition temperature, improved performance at high temperatures. |

| Chemical Resistance | The electron-deficient ring is less susceptible to electrophilic attack. The compact structure can hinder solvent penetration. | Resistance to acids, bases, and organic solvents. acs.org |

| Mechanical Strength | The rigid pyrimidine unit can increase the stiffness of the polymer chain. | Higher tensile strength and modulus. |

| UV Resistance | Pyrimidine structures can absorb UV radiation and dissipate the energy without significant degradation. | Improved weatherability and outdoor performance. |

Environmental Research Considerations for Pyrimidine Derivatives

Pathways of Environmental Degradation and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photodegradation, hydrolysis, and biodegradation. While specific data on 4,6-Dichloro-2,5-dimethylpyrimidine is limited, the environmental behavior of related compounds provides insights into its likely fate.

Photodegradation: Halogenated pyrimidines are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. nih.govsigmaaldrich.combldpharm.com Studies on compounds like 5-iodocytosine (B72790) and 5-iodouracil (B140508) have shown that UV light can induce the homolytic cleavage of the carbon-halogen bond, leading to dehalogenation. nih.gov This process is a potential pathway for the environmental breakdown of this compound, suggesting that sunlight could contribute to its degradation in surface waters. The formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers is another photochemical process induced by UV light in pyrimidine-containing structures like DNA. epa.gov

Hydrolysis: The chlorine substituents on the pyrimidine ring are susceptible to hydrolysis, a process that can be influenced by pH and the presence of other functional groups. Research on chloropyrimidines has demonstrated that the rate of hydrolysis is highly dependent on the position of the chlorine atom on the pyrimidine ring. uni.luchemicalbook.com For instance, a 2-chloro isomer has been shown to hydrolyze significantly faster than a 6-chloro isomer under acidic conditions. uni.lu Furthermore, the presence of methyl groups on the pyrimidine ring has been observed to retard the rate of hydrolysis. uni.lu Given that this compound possesses two chlorine atoms and two methyl groups, its hydrolysis is expected to be a relevant but potentially slow degradation pathway. The risk of hydrolysis is a known factor in the synthesis and handling of chloropyrimidines. chemeo.com

Biodegradation: The biodegradation of pyrimidine derivatives by microorganisms is a crucial process for their removal from the environment. The general pathway for pyrimidine catabolism involves the reduction of the pyrimidine ring, followed by ring cleavage to form smaller, more readily metabolized molecules. keyorganics.net Studies on the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) have shown that its degradation in soil can proceed through either hydrolysis to an amide or dechlorination, with the subsequent mineralization of the intermediates being more rapid in soils with a history of exposure. This suggests that microbial communities can adapt to degrade halogenated aromatic compounds. It is plausible that this compound could be biodegraded through similar pathways, although the specific microorganisms and enzymes involved would require further investigation.

Bioaccumulation Potential in Model Ecosystems

Bioaccumulation, the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues, is a significant concern for persistent organic pollutants. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (log K_ow_). A higher log K_ow_ value generally indicates a greater potential for bioaccumulation.

The predicted log K_ow_ for this compound is 2.9. chemicalbook.com This value suggests a moderate potential for bioaccumulation in aquatic organisms. Quantitative structure-activity relationship (QSAR) models are frequently used to predict the bioaccumulation potential of chemicals. These models often use log K_ow_ as a key parameter. While a log K_ow_ of 2.9 is below the typical screening trigger for high bioaccumulation potential in some regulatory frameworks, it does not preclude the possibility of uptake and concentration in aquatic food webs.

Studies on other chlorinated compounds, such as certain pesticides, have demonstrated their bioaccumulation in fish, with concentrations often being higher in lipid-rich tissues like the liver. Research on the fungicide pyraoxystrobin, a complex heterocyclic compound, revealed a moderate bioconcentration factor (BCF) in zebrafish. The BCF is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. These findings with related types of compounds underscore the importance of experimentally determining the BCF for this compound to accurately assess its bioaccumulation risk.

Ecotoxicological Assessments of Related Halogenated Heterocycles

The ecotoxicity of a compound refers to its potential to cause adverse effects in living organisms within an ecosystem. In the absence of direct ecotoxicological data for this compound, examining data from related halogenated heterocycles can provide a preliminary assessment of its potential environmental risk. Ecotoxicity is often evaluated using standardized tests on organisms representing different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. The results are typically reported as the median effective concentration (EC50) or the median lethal concentration (LC50).

Studies on a range of nitrogen, sulfur, and oxygen heterocycles have demonstrated their potential toxicity to aquatic life. For example, some naturally occurring halogenated nitrogen heterocycles have been found to exhibit algicidal activity with LC50 values in the micromolar range. The chlorination of pyrimidine bases, which can occur during water disinfection processes, has been shown to produce disinfection byproducts that are toxic.

The table below presents ecotoxicity data for various halogenated and nitrogen-containing compounds, illustrating the range of toxicities observed in this broad class of chemicals. It is important to note that the toxicity of a specific compound is highly dependent on its precise chemical structure.

| Compound Class | Test Organism | Endpoint | Concentration (µM) | Reference |

| Haloacetonitriles | Chinese Hamster Ovary (CHO) cells | Cytotoxicity (%C1/2) | 2.8 - 160 | |

| Haloacetonitriles | Chinese Hamster Ovary (CHO) cells | Genotoxicity (SCGE) | 37 - 2700 | |

| Halogenated Nitrogen Heterocycles | Chattonella antiqua (algae) | LC50 | 0.18 - 6.37 |

This table provides a range of toxicity values for classes of related compounds and does not represent data for this compound itself.

The data on haloacetonitriles, which are nitrogen-containing disinfection byproducts, indicate that these compounds can be cytotoxic and genotoxic at micromolar concentrations. The variability in toxicity among different haloacetonitriles highlights the influence of the specific halogen and the degree of halogenation on biological activity.

Future Directions and Emerging Research Opportunities for 4,6 Dichloro 2,5 Dimethylpyrimidine

Elucidation of Novel Synthetic Pathways

The ongoing quest for more efficient and environmentally benign chemical processes is a major driver of innovation in the synthesis of pyrimidine (B1678525) derivatives. powertechjournal.com Future research will likely focus on developing novel synthetic pathways for 4,6-dichloro-2,5-dimethylpyrimidine that offer advantages over traditional methods in terms of yield, cost, and sustainability.

Key areas of exploration include:

Green Chemistry Approaches: The use of microwave and ultrasound-assisted synthesis are promising green techniques. nih.govijper.orgnih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. ijper.org Research into solvent-free reactions and the use of water as a green solvent are also gaining traction, aiming to minimize the use of hazardous organic solvents. researchgate.netfrontiersin.org

Catalysis: There is a significant opportunity in the exploration of novel catalysts, including metal-free, heterogeneous, and reusable options to improve reaction efficiency and sustainability. powertechjournal.com Domino reactions, which involve multiple bond-forming events in a single step, offer a powerful strategy for the rapid construction of complex molecules like fully substituted pyrimidines. nih.govcsic.es

Multicomponent Reactions (MCRs): MCRs, where three or more reactants come together in a single pot to form a product that contains portions of all the components, are a highly efficient method for generating molecular diversity. researchgate.net Developing new MCRs for the synthesis of pyrimidine derivatives could significantly streamline the production process.

Discovery of New Biological Targets and Therapeutic Modalities

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.comtandfonline.com This privileged structure is known to interact with a wide range of biological targets, making it a fertile ground for drug discovery. mdpi.com While this compound is primarily used as a synthetic intermediate, its own biological activity and that of its derivatives represent a significant area for future investigation.

Emerging opportunities include:

Identification of Novel Targets: High-throughput screening of this compound and its derivatives against diverse biological targets could uncover new therapeutic applications. nih.gov Given the prevalence of the pyrimidine core in kinase inhibitors, exploring its potential in this area for diseases like cancer is a logical next step. nih.gov

Broadening Therapeutic Areas: Research into the potential of pyrimidine derivatives as antiviral, anti-inflammatory, antioxidant, and antimicrobial agents is an active field. tandfonline.comnih.gov The structural versatility of the pyrimidine ring allows for fine-tuning of its properties to target a wide range of diseases. mdpi.com

Innovative Therapeutic Modalities: The development of novel treatment approaches, such as targeted drug delivery and drug repurposing, offers new avenues for pyrimidine-based compounds. nih.gov The unique chemical handles on this compound make it an attractive candidate for incorporation into more complex therapeutic constructs.

Advancement of Computational and Data-Driven Approaches in Pyrimidine Research

The integration of computational tools and data-driven methodologies is revolutionizing the field of drug discovery and materials science. powertechjournal.com These approaches can accelerate the design and development of new pyrimidine-based molecules with desired properties.

Future advancements are expected in:

In Silico Screening and Molecular Modeling: Computational techniques like molecular docking can be used to predict the binding affinity of pyrimidine derivatives to specific biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov This can significantly reduce the time and cost associated with drug discovery.

Artificial Intelligence and Machine Learning: AI-powered tools can be used to design novel reaction pathways and predict the outcomes of chemical reactions. powertechjournal.com Machine learning models can be trained on large datasets to identify structure-activity relationships and guide the design of new compounds with enhanced biological activity.

Fragment-Based Drug Discovery (FBDD): Computational studies can facilitate the elaboration of fragment hits into more potent lead compounds. acs.org The pyrimidine scaffold is an excellent starting point for FBDD, and computational methods can guide the three-dimensional elaboration of these fragments to optimize their binding to target proteins. acs.org

Sustainable and Scalable Production Methods

The development of sustainable and scalable manufacturing processes is critical for the chemical industry. For this compound, this means moving towards greener and more efficient production methods that can meet growing demand while minimizing environmental impact.

Key research directions include:

Process Intensification: Technologies like continuous flow chemistry offer significant advantages over traditional batch processing, including improved safety, higher yields, and reduced waste. The scalability of these systems makes them highly suitable for industrial applications.

Renewable Feedstocks and Biocatalysis: The use of renewable starting materials and biocatalysts, such as enzymes, are central tenets of green chemistry. powertechjournal.com Research into converting biomass into valuable chemical intermediates and employing enzymes for selective transformations can lead to more sustainable production routes for pyrimidine derivatives.

Life Cycle Assessment (LCA): A holistic approach to sustainability requires evaluating the environmental impact of a chemical process from cradle to grave. powertechjournal.com Conducting LCAs for different synthetic routes to this compound will be essential for identifying the most environmentally and economically viable production methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dichloro-2,5-dimethylpyrimidine, and how can reaction conditions be optimized?

- Methodology : Start with a pyrimidine precursor (e.g., 2,5-dimethylpyrimidine) and perform chlorination using reagents like POCl₃ or PCl₅ under controlled temperatures (60–100°C). Optimize stoichiometry and reaction time to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. For dimethyl substitution, methylating agents (e.g., MeI) in basic conditions (K₂CO₃) may be used .

- Key Parameters : Monitor reaction progress with TLC, and confirm product identity via NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at C2/C5, chlorine at C4/C6) and assess symmetry.

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (expected m/z ~ 191 for C₆H₆Cl₂N₂).

- X-ray Crystallography : Resolve bond lengths and planarity (analogous to 4,6-Dichloro-5-methoxypyrimidine, which showed a planar core with deviations <0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。